N-Nitrososarcosine

Beschreibung

Classification within the N-Nitrosamine Family

N-Nitrososarcosine belongs to the N-nitrosamine family of chemical compounds. nih.govontosight.aiebi.ac.uk N-nitrosamines are characterized by a nitroso group attached to a nitrogen atom. mdpi.com This class of compounds is a significant area of study due to the potential health risks associated with exposure. mdpi.comresearchgate.net this compound is specifically a nitrosamino acid. nih.gov

Significance in Carcinogenesis Research

The primary academic significance of this compound lies in its role as a carcinogenic agent. nih.govebi.ac.uk Research has consistently demonstrated its ability to induce tumors in experimental animal models. nih.govontosight.aimdpi.comnj.gov This makes it a valuable tool for studying the mechanisms of carcinogenesis and evaluating potential preventative or therapeutic strategies. iarc.fr The carcinogenic effects of N-nitrosamines, including NSAR, are generally understood to involve metabolic activation to electrophilic species that can interact with DNA, forming adducts and leading to mutations. researchgate.netnih.gov

Regulatory and Research Classifications for Carcinogenic Potential

Due to its demonstrated carcinogenicity in animal studies, this compound has been evaluated and classified by international and national organizations.

The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3). nih.govresearchgate.net This classification is used when there is inadequate evidence of carcinogenicity in humans, but sufficient evidence in experimental animals. wikipedia.org Some sources also list an older IARC classification of Group 2B ("possibly carcinogenic to humans"). who.intcaymanchem.com The Group 2B classification is used when there is limited evidence of carcinogenicity in humans and less than sufficient evidence in experimental animals, or insufficient evidence in humans but sufficient evidence in experimental animals. wikipedia.org

The National Toxicology Program (NTP) has classified this compound as "reasonably anticipated to be a human carcinogen". nih.govnj.govcaymanchem.comchemikalieninfo.denih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals. nj.gov

Here is a summary of the regulatory classifications:

| Organization | Classification |

| International Agency for Research on Cancer (IARC) | Group 3 (Not classifiable as to its carcinogenicity to humans) nih.govresearchgate.net or Group 2B (Possibly carcinogenic to humans) who.intcaymanchem.com |

| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen nih.govnj.govcaymanchem.comchemikalieninfo.denih.gov |

International Agency for Research on Cancer (IARC) Classification

Role in Experimental Carcinogenesis Models

This compound is utilized in laboratory research to induce tumors in experimental animals, serving as a model compound for studying chemically induced cancers. nih.gov Studies have shown that administration of NSAR can lead to the development of tumors in specific organs, such as nasal tumors in mice and esophageal tumors in rats following dietary or oral exposure. mdpi.comnih.gov Liver tumors have also been observed in newborn mice after intraperitoneal injection of NSAR. mdpi.comnih.gov Research involving the administration of precursors to this compound ethyl ester in rats has also suggested esophageal carcinogenicity. mdpi.comresearchgate.net The study of NSAR in these models provides insights into the metabolic pathways involved in its activation and the subsequent molecular events leading to tumor formation. researchgate.netnih.gov

Eigenschaften

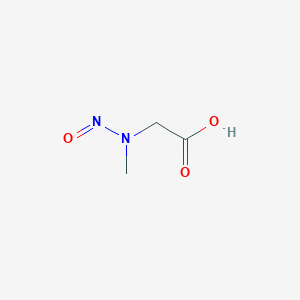

IUPAC Name |

2-[methyl(nitroso)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPSKKJHVWPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074309 | |

| Record name | N-Nitrososarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] | |

| Record name | N-Nitrososarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in polar organic solvents; miscible with water | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00261 [mmHg] | |

| Record name | N-Nitrososarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale-yellow crystals | |

CAS No. |

13256-22-9 | |

| Record name | N-Nitrososarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrososarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrososarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRC08HI7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66-67 °C | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Formation and Environmental/biological Occurrence of N-nitrososarcosine

Exogenous Formation Pathways

Exogenous formation of N-Nitrososarcosine occurs outside of a living organism, predominantly in food matrices and certain consumer products.

Formation in Food Matrices

The presence of NSAR in food is largely attributed to nitrosation reactions that can occur during processing and preparation. nih.gov

During Cooking Processes

Cooking processes, particularly those involving high temperatures like frying and grilling, can significantly contribute to the formation of N-nitrosamines, including NSAR, in foods. mdpi.comfood.gov.uk While unprocessed meat typically contains low or undetectable levels of N-nitrosamines, cooking can increase their concentration. nih.govmdpi.comfood.gov.uk Studies have shown that temperatures above 130 °C increase the risk of N-nitrosamine formation. mdpi.com

Role of Nitrite Precursors

The formation of N-nitrosamines in food matrices is strongly linked to the presence of nitrite. nih.govmdpi.comfood.gov.uk Nitrite, often added as a preservative in cured meats, fish, and cheese, can react with secondary amines, such as sarcosine, to form N-nitrosamines. nih.govnih.govmdpi.com This reaction is influenced by factors including temperature, pH, and the availability of free amines. mdpi.com Under acidic conditions, nitrite is converted into nitrous acid, which can then react with amines to form nitroso compounds. mdpi.commdpi.com

This compound has been found in cured meat products. neo-biotech.comglpbio.comcaymanchem.com

Occurrence in Consumer Products

This compound has also been detected in certain consumer products.

Tobacco and Smokeless Tobacco Products

This compound is one of the N-nitrosamino acids found in smokeless tobacco products. nih.govnih.gov These compounds are formed from amino acids present in tobacco, likely through nitrosation of secondary amino groups. nih.gov The concentration of N-nitrosamino acids in smokeless tobacco can be influenced by the nitrate or nitrite content of the tobacco, as well as storage conditions. nih.gov NSAR has been quantified in cigarette tobacco and mainstream smoke. researchgate.net Levels of NSAR in cigarette tobacco have been reported in the range of 22-460 ng/cig. researchgate.net In smokeless tobacco, a dry snuff reference product showed a relatively larger amount of NSAR (550.5 ± 43.7 ng/g). researchgate.net

Trace Levels in Pharmaceutical Substances

N-nitrosamines, including NSAR, can occur as unwanted impurities in pharmaceutical products. mdpi.comnih.gov Their presence can arise during the synthesis of active pharmaceutical ingredients (APIs) or finished drug products, or through degradation. nih.govresearchgate.net The formation can be due to the reaction of secondary or tertiary amine moieties in APIs or their precursors with nitrosating agents, which can be formed from low levels of nitrite present as impurities in raw materials, excipients, or water used in manufacturing processes. mdpi.comresearchgate.neteuropa.euacs.org While trace levels of nitrite in water used for API manufacture are generally low, the combination of less basic amines, elevated temperatures, or low pH can potentially lead to the formation of significant levels of N-nitrosamines. researchgate.net

Endogenous Formation Mechanisms

This compound can be formed endogenously within biological systems through the nitrosation of sarcosine and related precursors. This process involves the reaction between nitrosating agents and secondary amino compounds like sarcosine. mdpi.compsu.eduimpactfactor.org

In Vivo Nitrosation of Sarcosine and Related Precursors

In vivo nitrosation is a chemical reaction that occurs within living organisms, leading to the formation of N-nitroso compounds. For NSAR, this primarily involves the reaction of sarcosine with nitrosating agents. mdpi.comnih.gov Studies in rats have shown that when a nitrosatable amino acid precursor and nitrite are administered, N-nitrosamino acids, including NSAR, are formed in vivo and excreted in urine and feces. nih.govnih.gov The mechanism of N-nitrosation in vivo in rats appears similar to that observed in vitro. nih.govnih.govnih.gov

The yield of nitrosamino acids formed in vivo and excreted in urine has been observed to follow a specific order depending on the amino acid precursor. In one study, the order of increasing yield was nitrosoproline < nitrososarcosine < nitrosohydroxyproline. nih.govnih.govnih.gov This suggests that sarcosine is a more readily nitrosatable precursor in vivo compared to proline, but less so than hydroxyproline.

Monitoring the excretion of N-nitrosamino acids like NSAR in urine and feces has been proposed as a valuable method for assessing endogenous N-nitrosation in rats. nih.govnih.gov These compounds, when administered orally to rats, are largely excreted unchanged (88-96% of the dose) in urine and feces. nih.govnih.gov

Conditions Favoring Endogenous Nitrosation

Several factors can influence the rate and extent of endogenous nitrosation, including the formation of NSAR. A key factor is the availability of nitrosatable amines (such as sarcosine) and nitrosating agents. dfg.deacs.org Nitrosating agents can be derived from nitrite, which can be ingested directly or formed from the reduction of ingested nitrate by bacteria, particularly in the mouth and stomach. psu.edudfg.denih.gov

The acidic environment of the stomach is particularly conducive to the chemical nitrosation of amines. psu.edudfg.deepa.gov In the stomach's aqueous-acidic medium, the rate of N-nitroso compound formation is significantly influenced by the protonation state of the amine nitrogen and the pH-dependent availability of nitrosating species, such as N₂O₃. dfg.deacs.org The pK value of the amine plays a crucial role, with weakly basic amines undergoing nitrosation much faster at a given acidic pH than strongly basic ones. dfg.de

While acidic conditions favor chemical nitrosation, bacterial catalysis can facilitate N-nitrosation at neutral pH. psu.edunih.gov Certain bacteria, particularly anaerobic bacteria in the colon, possess enzyme systems (including nitrate reductase and nitrite reductase) that can catalyze the nitrosation of amines and amides. psu.edunih.gov This bacterial mediated reaction can proceed more rapidly at neutral pH compared to the purely chemical reaction. psu.edu

The concentration of both the amine precursor and nitrite also impacts the rate of endogenous nitrosation. Formation of endogenous N-nitrosamines is thought to be proportional to the amine concentration and to the square of the nitrite concentration. psu.edu

Certain dietary components and physiological conditions can also influence endogenous nitrosation. For instance, co-administration of ascorbic acid and alpha-tocopherol with precursors has been shown to decrease the yield of urinary nitrosoproline, suggesting an inhibitory effect on nitrosation. nih.govnih.govnih.gov Conversely, thiocyanate has been observed to increase the yield. nih.govnih.govnih.gov Inflammatory diseases, bacterial, viral, or parasite infections can substantially increase the endogenous formation of nitrosating agents, thereby enhancing the risk of forming N-nitroso compounds in vivo. dfg.de

Table 1: Relative Yield of N-Nitrosamino Acids Excreted in Rat Urine

| Amino Acid Precursor | Relative Yield of N-Nitrosamino Acid |

| Proline | Low |

| Sarcosine | Medium |

| Hydroxyproline | High |

Based on in vivo studies in rats following administration of amino acid precursor and nitrite. nih.govnih.govnih.gov

Table 2: Factors Influencing Endogenous Nitrosation

| Factor | Effect on Nitrosation | Notes |

| Presence of Precursors | Requires nitrosatable amines (e.g., sarcosine) and nitrosating agents (from nitrite). | Amines and nitrite can be from diet or endogenous processes. psu.edudfg.deacs.org |

| pH | Acidic pH (stomach) favors chemical nitrosation. psu.edudfg.deepa.gov | Bacterial catalysis can occur at neutral pH. psu.edunih.gov |

| Concentration of Precursors | Higher concentrations generally lead to increased formation. psu.edu | Proportional to amine concentration and square of nitrite concentration. psu.edu |

| Catalysts/Inhibitors | Thiocyanate can increase yield; Ascorbic acid and alpha-tocopherol can decrease yield. nih.govnih.govnih.gov | Examples from studies on nitrosoproline formation. nih.govnih.govnih.gov |

| Physiological Conditions | Inflammatory diseases, infections can increase nitrosating agents. dfg.de | Enhances the risk of in vivo N-nitroso compound formation. dfg.de |

Data compiled from search results. nih.govnih.govpsu.edunih.govdfg.deacs.orgnih.govepa.gov

Metabolism and Bioactivation of N-nitrososarcosine

Metabolic Requirements for Carcinogenic Activity

The carcinogenic activity of N-nitrosamines is contingent upon their metabolic conversion to electrophilic species. nih.govresearchgate.netresearchgate.net This metabolic activation typically involves enzymatic processes that introduce a reactive group into the molecule. nih.govresearchgate.netresearchgate.netimpactfactor.org For NSAR, the presence of α-hydrogens (hydrogens on the carbon atom adjacent to the nitroso group) is crucial for the primary metabolic activation pathway. europa.eulhasalimited.org The resulting electrophiles can then alkylate DNA, leading to mutations and potentially cancer. nih.govresearchgate.netresearchgate.netresearchgate.net

Enzymatic Pathways of Bioactivation

The bioactivation of NSAR is primarily mediated by enzymatic systems, with the cytochrome P450 (CYP) enzyme system playing a significant role. nih.govresearchgate.netresearchgate.netimpactfactor.orgfood.gov.uk

Cytochrome P450 enzymes are a superfamily of monooxygenases that catalyze the oxidation of a wide range of endogenous and exogenous compounds, including many nitrosamines. nih.govresearchgate.netresearchgate.netimpactfactor.org Their involvement in NSAR metabolism is key to its bioactivation. food.gov.uk

Specific isoforms of the cytochrome P450 system are particularly active in the metabolism of nitrosamines. CYP2E1 and CYP2A6 are recognized as major catalysts for the metabolic activation of various N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. nih.govmdpi.com While research has extensively documented their roles in the metabolism of compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), studies also indicate their involvement in the biotransformation of NSAR. food.gov.uk These enzymes facilitate the α-hydroxylation of nitrosamines, a key step in the activation process. researchgate.netfood.gov.ukfood.gov.uk

While CYP2E1 and CYP2A6 are considered primary contributors, other P450 isoforms may also play a role in the metabolism of NSAR, potentially contributing to its bioactivation or detoxification. Research on the metabolism of other nitrosamines suggests that CYP2B1 and CYP1A1 can be involved to a lesser extent in the biotransformation of common food-borne nitrosamines, including NSAR. food.gov.uk The specific contribution of these and other isoforms to NSAR metabolism can vary depending on the tissue and species. food.gov.uk

The principal metabolic pathway responsible for the bioactivation of NSAR is α-hydroxylation. nih.govimpactfactor.orgacs.org This enzymatic reaction, primarily catalyzed by cytochrome P450 enzymes, involves the hydroxylation of a carbon atom adjacent to the nitroso group. researchgate.netimpactfactor.orgfood.gov.ukacs.org For NSAR, α-hydroxylation occurs on the methyl carbon attached to the nitrogen bearing the nitroso group. nih.gov This reaction yields an unstable α-hydroxynitrosamine intermediate. nih.govresearchgate.netacs.org

Cytochrome P450 Enzyme System Involvement

Role of P450 2E1 and 2A6 Isoforms

Formation of Electrophilic Intermediates

The unstable α-hydroxynitrososarcosine intermediate formed through α-hydroxylation undergoes spontaneous decomposition. nih.govacs.org This decomposition leads to the formation of highly reactive electrophilic intermediates. nih.govresearchgate.netacs.org In the case of NSAR, the decomposition of α-hydroxysarcosine results in the formation of the carboxymethyldiazonium ion and formaldehyde. nih.gov

The carboxymethyldiazonium ion is a potent alkylating agent. nih.gov It can react readily with nucleophilic centers in cellular macromolecules, particularly DNA bases, forming covalent adducts. nih.govresearchgate.netresearchgate.netresearchgate.net These DNA adducts are considered the critical lesions that can lead to mutations and initiate the process of carcinogenesis if not efficiently repaired. nih.govresearchgate.netresearchgate.netresearchgate.net Formaldehyde, also generated during this process, is another reactive species capable of interacting with DNA and proteins. nih.govresearchgate.netmdpi.com

Research findings highlight the significance of this pathway. For instance, studies on the metabolism of other nitrosamines, such as NDMA, have shown that α-hydroxylation leads to the formation of methyldiazonium ions, which subsequently alkylate DNA. nih.govfood.gov.uk Similarly, the bioactivation of NSAR through α-hydroxylation is understood to generate analogous reactive species capable of DNA alkylation. nih.gov

The metabolic fate of NSAR underscores the importance of enzymatic bioactivation, particularly α-hydroxylation catalyzed by cytochrome P450 enzymes, in generating the electrophilic intermediates that mediate its carcinogenic effects.

In Vivo Metabolic Fate and Excretion

The in vivo metabolic fate of N-Nitrososarcosine (NSAR) has been investigated, primarily in rodent models, to understand its disposition within a biological system. Research indicates that NSAR is not extensively metabolized in rats following oral administration. A significant proportion of the administered dose is excreted unchanged. Studies have shown that between 88% and 96% of an oral dose of NSAR is excreted unchanged in the urine and feces of rats. nih.govnih.govmdpi.comnih.govoup.comnih.gov This high level of excretion as the parent compound is a notable characteristic of NSAR metabolism in this species. Other N-nitrosamino acids, such as N-nitrosoproline (NPRO) and N-nitrosohydroxyproline (NHPRO), also exhibit similar high levels of unchanged excretion in rats. nih.govnih.govoup.comnih.gov While NSAR is largely excreted unchanged, metabolic activation can occur. This process may involve α-methyl hydroxylation, leading to the formation of reactive intermediates such as the carboxymethyldiazonium ion and formaldehyde. mdpi.com

Urinary Excretion of Unchanged this compound

A primary route of elimination for this compound in rats is through urinary excretion of the unchanged compound. As highlighted previously, a substantial majority of an orally administered dose is recovered as intact NSAR in the urine and feces of rats. nih.govnih.govmdpi.comnih.govoup.comnih.gov This indicates limited biotransformation before elimination in this animal model. In humans, the presence of NSAR has also been detected in urine samples, with reported levels ranging from 0.1 to 3.4 μg per day in studies conducted across multiple countries. mdpi.com The excretion of N-nitrosamino acids, including NSAR, in urine and feces is considered a valuable indicator for assessing the extent of endogenous N-nitrosation occurring within the body. nih.govnih.govoup.com

Monitoring Endogenous N-Nitrosation through Metabolite Excretion

The excretion of N-nitrosamino acids in urine and feces serves as a method for quantitatively estimating endogenous N-nitrosation. nih.govnih.govoup.comnih.govnih.gov This approach is based on the principle that N-nitrosamino acids, such as NPRO, NHPRO, and NSAR, are largely excreted without undergoing significant metabolism after oral intake of their precursors and nitrite. nih.govnih.govoup.comnih.gov

Research in rats has demonstrated a relationship between the amount of nitrosamino acid excreted and the doses of the precursor amino acid and nitrite administered. nih.govnih.govoup.comnih.gov The process of endogenous nitrosation and the subsequent excretion of nitrosamino acids can be influenced by various factors. For instance, the co-administration of ascorbic acid and alpha-tocopherol has been shown to decrease the yield of urinary nitrosamino acids, suggesting an inhibitory effect on nitrosation. nih.govnih.govoup.comnih.gov Conversely, thiocyanate can increase the yield. nih.govnih.govoup.comnih.gov

While NPRO has been widely utilized as a biomarker for endogenous nitrosation in humans due to its minimal metabolism nih.govnih.govinchem.orgacs.orgnih.gov, NSAR is also a relevant N-nitrosamino acid that is detected in human urine and can be formed endogenously. mdpi.comnih.gov Comparative studies in rats evaluating the yield of nitrosamino acids formed in vivo and subsequently excreted in urine have shown an increasing order: NPRO < NSAR < NHPRO. nih.govnih.govoup.com This observed order aligns with the comparative nitrosation rates of the corresponding amino acid precursors in vitro, suggesting that the differences in excretion yield may be linked to their relative rates of formation in vivo. nih.govnih.govoup.com

The following table summarizes the comparative excretion yields of select N-nitrosamino acids in rat urine after feeding amino acid precursors and nitrite:

| N-Nitrosamino Acid | Comparative Excretion Yield (Rats) |

| N-Nitrosoproline | Lowest |

| This compound | Intermediate |

| N-Nitrosohydroxyproline | Highest |

Data derived from studies on in vivo formation and excretion in rats. nih.govnih.govoup.com

Comparative Stability and Decay Kinetics of Nitrosamino Acids

The high levels of unchanged excretion observed for this compound and other N-nitrosamino acids like N-nitrosoproline and N-nitrosohydroxyproline in rats suggest a degree of metabolic stability in vivo. nih.govnih.govmdpi.comnih.govoup.comnih.gov These compounds are described as not being readily metabolized acs.org or not metabolized to any significant extent inchem.org, which facilitates their elimination primarily as the parent compound in urine and feces. This contrasts with other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR), which undergo extensive metabolism in vivo and are not detected in significant amounts as the unchanged compound in urine and feces after oral administration. oup.com The metabolic stability of N-nitrosamino acids is a key factor contributing to their utility as biomarkers for endogenous nitrosation. While their metabolic stability is implied by their excretion profiles, detailed data specifically on the comparative decay kinetics (e.g., half-lives in biological matrices or in vitro chemical decomposition rates) of NSAR relative to other nitrosamino acids were not extensively available in the consulted literature. The observed differences in urinary excretion yields among NPRO, NSAR, and NHPRO in rats appear to be more closely related to their in vivo formation rates from precursors rather than their inherent stability or decay kinetics after formation. nih.govnih.govoup.com

Mechanisms of Genotoxicity and Carcinogenicity of N-nitrososarcosine

Molecular Interactions Leading to Cellular Damage

N-nitrosamines, including NSAR, typically require metabolic activation to exert their carcinogenic effects. nih.goveuropa.eu This activation is often catalyzed by cytochrome P450 enzymes, particularly CYP2E1 and CYP2A6, although other isoforms may also be involved. frontiersin.orgfood.gov.uk This metabolic process, primarily α-hydroxylation, transforms the parent compound into highly reactive electrophilic species, such as alkyldiazonium ions or related intermediates. europa.eufrontiersin.orgfood.gov.ukacs.orgacs.org These intermediates are capable of reacting with cellular nucleophiles, including DNA, RNA, and proteins, forming covalent adducts. frontiersin.orgacs.org While other metabolic pathways exist, α-hydroxylation is generally considered the critical step leading to the formation of the highly reactive alkyldiazonium cation responsible for DNA alkylation. frontiersin.orgacs.org

DNA Adduct Formation

A central event in the genotoxicity and carcinogenicity of N-nitrososarcosine is the formation of DNA adducts. nih.govresearchgate.netresearchgate.net The reactive electrophilic species generated from the metabolic activation of NSAR can covalently bond to DNA bases, resulting in the formation of these adducts. researchgate.netuni.lu This process, known as DNA alkylation, is a key factor in initiating the carcinogenic process if the damage is not effectively repaired. nih.govresearchgate.netresearchgate.net

Role of DNA Adducts in Carcinogenesis

DNA adducts play a crucial role in carcinogenesis. nih.govresearchgate.netresearchgate.net If these adducts are not repaired before DNA replication, they can lead to miscoding during DNA synthesis, resulting in permanent mutations. researchgate.netfood.gov.uk These mutations can disrupt normal cell function and contribute to the initiation and progression of cancer. researchgate.net Certain DNA adducts, particularly those at specific positions on DNA bases, are considered to have miscoding properties and play central roles in the cancer induction process. nih.govresearchgate.net

Alkylation of DNA Bases

The electrophilic intermediates derived from NSAR can alkylate various positions on DNA bases. researchgate.netuni.lu This involves the addition of alkyl groups (such as methyl or carboxymethyl groups in the case of NSAR) to nitrogen and oxygen atoms within the DNA molecule. europa.eufrontiersin.org This alkylation can lead to structural distortions and altered coding properties of the DNA. researchgate.net

Potential for Specific DNA Adducts (e.g., Methylguanine Adducts)

As a nitrosated glycine derivative, NSAR has the ability to form both carboxymethyl and methyl DNA adducts. dfg.de Metabolic activation can lead to the formation of reactive species that can methylate guanine and adenine at various positions, including N7, O6, and N3. openagrar.de Specifically, the O6 position of guanine can be either methylated, forming O6-methylguanine (O6-MeG), or carboxymethylated, forming O6-carboxymethylguanine (O6-CMG). openagrar.de O6-MeG is a well-studied DNA adduct with established miscoding properties that plays a significant role in the carcinogenic process induced by some methylating agents. nih.govfood.gov.ukresearchgate.netsnusforumet.se While N7-methylguanine is often the most abundant adduct, O6-methylguanine is considered particularly mutagenic due to its potential to cause mispairing during DNA replication, primarily leading to G>A transitions. food.gov.ukresearchgate.netsnusforumet.se

Research findings on DNA adduct formation by nitrosated glycines, including NSAR, highlight the formation of both carboxymethyl and methyl adducts. dfg.deopenagrar.de

| Adduct Type | DNA Base | Position | Significance |

| Carboxymethyl | Guanine | O6 | Potential miscoding, repaired by MGMT. openagrar.de |

| Methyl | Guanine | N7 | Most abundant, removed by BER. openagrar.desnusforumet.se |

| Methyl | Guanine | O6 | Highly mutagenic, miscoding (G>A). food.gov.ukresearchgate.net |

| Methyl | Adenine | N3 | Removed by BER. openagrar.de |

Note: BER = Base Excision Repair, MGMT = O6-methylguanine-DNA methyltransferase

Studies have shown that O6-CMG can be repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), suggesting a role for MGMT in protecting against colorectal cancer associated with nitrosated amino acids. openagrar.de

Relationship to Mutagenesis and Oncogene Activation

The formation of DNA adducts, particularly promutagenic ones like O6-MeG, can directly lead to mutations in the genetic material. researchgate.netfood.gov.ukresearchgate.net These mutations, if occurring in critical genes such as proto-oncogenes and tumor suppressor genes, can alter their function. researchgate.netmdpi.com Activation of proto-oncogenes to oncogenes or inactivation of tumor suppressor genes can disrupt normal cell growth and regulation, contributing to the transformation of normal cells into malignant ones. researchgate.netmdpi.com DNA methylation, specifically related to the activation of proto-oncogenes, has been linked to tumor induction by N-nitroso compounds. nih.govresearchgate.net The miscoding potential of DNA adducts like O6-MeG, leading to G>A transitions, is a key mechanism by which N-nitrosamines contribute to mutagenesis and potentially oncogene activation. food.gov.ukresearchgate.net

Mutagenic Properties

This compound has been shown to possess mutagenic properties. Studies have demonstrated that NSAR can induce mutations in both bacterial and mammalian cells. ontosight.ai This mutagenicity is consistent with the compound's ability to form DNA adducts that can lead to errors during DNA replication. ontosight.airesearchgate.net The genotoxic effects of N-nitrosamines, including NSAR, are considered the underlying mode of action for their carcinogenic activity. food.gov.uk

Induction of Mutations in Bacterial Systems

Studies have investigated the mutagenicity of N-nitrosamines, including NSAR, in bacterial systems, most commonly using the Ames test with Salmonella typhimurium and Escherichia coli strains acs.orgresearchgate.netresearchgate.netnih.gov. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals researchgate.netsyncsci.com. N-nitrosamines generally require metabolic activation to be mutagenic in these systems, typically through the addition of a metabolic activation system like S9 mix (containing liver enzymes) acs.orgresearchgate.netnih.gov. While the search results mention the Ames test in the context of N-nitrosamines and their mutagenicity, specific detailed data tables or extensive findings solely focused on NSAR's performance in bacterial systems were not prominently available within the provided snippets. However, the general mechanism of N-nitrosamine mutagenicity in bacteria involves metabolic activation to intermediates that alkylate DNA nih.gov.

Induction of Mutations in Mammalian Cells

This compound has been shown to induce mutations in mammalian cells ontosight.aica.gov. Similar to bacterial systems, the mutagenicity of N-nitrosamines in mammalian cells is often dependent on metabolic activation ca.gov. Studies on various N-nitrosamines have demonstrated their ability to induce mutations and clastogenic effects in mammalian cell lines ca.gov. While specific detailed studies on NSAR's mutagenicity in mammalian cells were not extensively detailed in the provided snippets, the general understanding is that activated nitrosamines can damage DNA in mammalian cells, leading to mutations ontosight.airesearchgate.netca.gov.

Types of Mutations Induced

The genotoxic mechanism of N-nitrosamines primarily involves the formation of DNA adducts through alkylation food.gov.ukresearchgate.netresearchgate.net. These adducts can cause miscoding during DNA replication, leading to mutations food.gov.ukresearchgate.net. A key DNA adduct formed by methylating agents, which can be generated from the metabolic activation of some nitrosamines, is O⁶-methylguanine (O⁶-Me-Gua) nih.govfood.gov.ukpsu.edusnusforumet.seresearchgate.net. The miscoding potential of O⁶-Me-Gua primarily results in G:C to A:T transition mutations food.gov.ukpsu.edu. While the search results discuss these mutation types in the broader context of N-nitrosamine carcinogenesis and mention the formation of O⁶-Me-Gua and N⁷-methylguanine (N⁷-Me-Gua) from other nitrosamines nih.govpsu.edusnusforumet.se, specific data detailing the types of mutations induced solely by NSAR were not explicitly provided. However, given the common mechanisms of N-nitrosamines, it is plausible that NSAR's activated metabolites would induce similar alkylation damage and subsequent mutations.

Induction of DNA Damage and Repair Processes

The metabolic activation of this compound leads to the formation of reactive intermediates that can alkylate DNA, resulting in DNA damage food.gov.ukresearchgate.netresearchgate.net. The formation of DNA adducts is considered a central event in the carcinogenic process initiated by N-nitrosamines researchgate.netresearchgate.netresearchgate.net. Common DNA adducts formed by methylating nitrosamines include O⁶-Me-Gua and N⁷-Me-Gua nih.govfood.gov.ukpsu.edusnusforumet.seresearchgate.net. The body has DNA repair mechanisms to counteract this damage. The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) plays a crucial role in removing O⁶-Me-Gua adducts, thereby preventing miscoding and mutations food.gov.uk. Other repair pathways, such as nucleotide excision repair and base excision repair, are also involved in processing various types of DNA damage induced by genotoxic agents food.gov.uk. While the search results confirm that NSAR, like other N-nitrosamines, is believed to damage DNA by forming alkylating agents ontosight.ai, specific detailed studies on the DNA repair processes specifically activated by NSAR exposure were not provided.

Cellular and Molecular Responses to this compound Exposure

Exposure to N-nitroso compounds can elicit various cellular and molecular responses, including the formation of reactive oxygen species (ROS), induction of apoptosis, cell cycle blockage, and changes in gene expression patterns nih.gov. Studies on other nitrosamines in cell lines have shown that these compounds can induce oxidative stress and affect cellular processes like apoptosis and cell cycle regulation nih.gov. The genotoxic effects and DNA damage caused by activated nitrosamines can trigger cell cycle checkpoints to allow for DNA repair or induce apoptosis in cases of irreparable damage nih.gov. Furthermore, exposure to nitrosamines can lead to the deregulation of gene expression patterns, potentially contributing to carcinogenesis nih.gov. While these responses are general to N-nitroso compounds, specific research findings detailing the precise cellular and molecular responses triggered solely by this compound exposure were not extensively available within the provided information.

Toxicological and Carcinogenicity Studies on N-nitrososarcosine

In Vivo Carcinogenicity Assessments

The carcinogenicity of N-Nitrososarcosine has been demonstrated through studies conducted in experimental animals, primarily rodents mdpi.cominchem.org. These in vivo assessments are crucial for understanding the potential health risks associated with exposure to this compound.

Rodent Models (Mice and Rats)

Studies in both mice and rats have provided sufficient evidence for the carcinogenic effect of this compound inchem.org. These animal models are widely used in carcinogenicity testing to identify substances that may pose a cancer risk to humans. The observed tumor induction in these species contributes to the classification of NSAR as a suspected human carcinogen nih.govchemicalbook.in.

Target Organ Specificity

A notable characteristic of this compound carcinogenicity is its specificity for certain target organs, which can vary depending on the route of administration and the animal species studied mdpi.cominchem.org.

Dietary administration of this compound has been shown to induce tumors in the nasal cavity of mice mdpi.cominchem.orgnih.gov. Specifically, squamous-cell carcinomas of the nasal region were observed in studies involving mice fed a diet containing NSAR nih.gov.

| Species | Route of Administration | Target Organ | Tumor Type |

| Mice | Dietary | Nasal Cavity | Squamous-cell carcinoma |

In rats, oral exposure to this compound, typically through drinking water, has been linked to the induction of esophageal tumors mdpi.cominchem.orgnih.gov. These tumors include both benign papillomas and malignant squamous-cell carcinomas nih.gov.

| Species | Route of Administration | Target Organ | Tumor Type |

| Rats | Oral (drinking water) | Esophagus | Papilloma, Squamous-cell carcinoma |

Studies involving the administration of this compound to newborn mice via intraperitoneal injection have resulted in the observation of liver tumors, specifically hepatocellular carcinomas mdpi.cominchem.orgnih.govnih.gov.

| Species | Route of Administration | Target Organ | Tumor Type |

| Newborn Mice | Intraperitoneal | Liver | Hepatocellular carcinoma |

Esophageal Tumorigenesis

Effects of this compound Derivatives (e.g., Ethyl Ester)

Research has also explored the carcinogenic potential of derivatives of this compound, such as its ethyl ester (this compound ethyl ester, NSEE) mdpi.comnih.govuni.lu. Studies in rats administering precursors that can form NSEE, such as a combination of sarcosine ethyl ester hydrochloride and sodium nitrite, have suggested the esophageal carcinogenicity of this derivative mdpi.comnih.gov. Experimental studies have demonstrated that NSEE can induce esophageal cancer in rats oup.com.

| Derivative | Species | Suggested Target Organ |

| This compound ethyl ester | Rats | Esophagus |

Dose-Response Relationships in Carcinogenesis

Dose-response relationships in carcinogenesis by N-nitroso compounds have been established in different experimental animals scienceasia.org. As the dose is reduced, the cancer incidence generally decreases, the induction time for cancer increases, and the lifespan of the animals is prolonged scienceasia.org.

Studies in rats involving oral administration of this compound via drinking water have demonstrated dose-dependent tumor induction. For instance, one study reported that at a higher dose (200 mg/kg body weight), 3 out of 6 rats developed papillomas and 3 out of 6 developed squamous-cell carcinomas of the esophagus within a specific timeframe nih.gov. Dietary administration of this compound (0.25%) has been shown to induce tumors in mice caymanchem.com.

While specific detailed dose-response curves for this compound across various tumor types and species are not comprehensively detailed in the immediate search results, the principle of dose-response is a fundamental aspect of chemical carcinogenesis studies with N-nitroso compounds scienceasia.org.

Comparison with Other N-Nitrosamines in Carcinogenic Potency

This compound belongs to the class of N-nitrosamines, many of which are known animal carcinogens scienceasia.org. The carcinogenic potency of N-nitrosamines can vary significantly depending on their chemical structure and the target organ scienceasia.orgresearchgate.net.

Comparisons of this compound with other N-nitrosamines have been made in the context of their formation and excretion. Studies in rats showed that after feeding an amino acid precursor and nitrite, the yield of nitrosamino acids excreted in the urine increased in the order: nitrosoproline < nitrososarcosine < nitrosohydroxyproline. This order mirrored the nitrosation rates of the amino acids in vitro, suggesting a similar mechanism in vivo nih.gov.

In terms of carcinogenic potency, this compound is sometimes described as a weak carcinogen, particularly in comparison to highly potent nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) usp.orgacs.org. NDMA, for example, is a simple water-soluble compound that readily induces liver tumors in rats and is a well-established and powerful animal carcinogen researchgate.netmdpi.com. The acceptable intake limit for NDMA is significantly lower than levels typically consumed in food, highlighting its potency acs.org.

While direct quantitative comparisons of the Tumorigenic Dose 50 (TD50) values for this compound against a wide range of other nitrosamines are not explicitly provided in the search snippets, the available information suggests that this compound is carcinogenic in experimental animals, causing tumors in specific organs like the nasal cavities and esophagus, and liver in newborn mice inchem.orgmdpi.comnj.gov. Its classification and the observed tumor induction in animal studies place it within the broader context of carcinogenic N-nitrosamines, albeit potentially with lower potency compared to some of the most potent members of this class usp.org.

Future Research Directions and Unaddressed Questions

Elucidation of Specific DNA Adducts and Their Biological Consequences

A critical area for future research involves the comprehensive identification and characterization of the specific DNA adducts formed by N-Nitrososarcosine metabolism. While the metabolic activation of N-nitrosamines generally involves α-hydroxylation leading to intermediates that alkylate DNA, the precise adducts formed by NSAR and their relative abundance in different tissues are not fully elucidated researchgate.netnih.govjove.com. Understanding the spectrum of DNA adducts is crucial because certain adducts, such as O6-methylguanine, are known to be highly mutagenic and play a central role in initiating carcinogenesis nih.govmdpi.com. Research is needed to:

Identify the complete profile of NSAR-induced DNA adducts in target tissues (e.g., esophagus and liver, which are known tumor sites in animal models mdpi.com).

Determine the stability and repair rates of these adducts in different cell types and species, including humans.

Investigate the biological consequences of specific adducts, such as their potential to induce miscoding during DNA replication, leading to mutations.

Current research on other nitrosamines, like N-nitrosodibenzylamine (NDBzA), highlights the complexity of DNA adduct formation, where unidentified adducts may arise from mechanisms like benzylation usp.org. Similarly, the specific DNA adducts responsible for NSAR's observed carcinogenicity require further investigation.

Refinement of Predictive Models for Carcinogenicity

Improving the ability to predict the carcinogenic potential of this compound and other related compounds is a significant research need, particularly in the context of risk assessment for impurities in various products, including pharmaceuticals acs.org. Current predictive approaches face limitations, and future research should focus on refining these models through:

Quantitative Structure-Activity Relationships (QSARs)

Quantitative Structure-Activity Relationship (QSAR) models aim to establish relationships between the chemical structure of a compound and its biological activity, such as carcinogenicity mdpi.comresearchgate.net. While QSAR models have been developed for N-nitroso compounds, their application to NSAR and related structures needs refinement mdpi.comresearchgate.net. Future research should involve:

Developing NSAR-specific QSAR models or incorporating NSAR data into existing models to improve their predictive accuracy for this compound.

Identifying key structural features of NSAR that contribute to its carcinogenic potency, potentially revealing toxicophores researchgate.net.

Validating QSAR models using diverse and robust datasets, including both in vitro and in vivo data mdpi.commdpi.com.

Current QSAR studies for N-nitroso compounds have explored various molecular descriptors and algorithms, but the predictive performance can vary, underscoring the need for continued refinement and validation mdpi.commdpi.comresearchgate.net.

In Vitro Transformation Assays

In vitro transformation assays use cell cultures to assess the ability of a chemical to induce changes characteristic of cancerous cells environment-agency.gov.uk. These assays can serve as a faster and more cost-effective alternative or supplement to in vivo carcinogenicity studies. Future research should explore the utility of in vitro transformation assays for NSAR by:

Establishing standardized in vitro transformation assay protocols specifically for evaluating the carcinogenic potential of NSAR.

Investigating the correlation between results from in vitro transformation assays and in vivo carcinogenicity data for NSAR and related nitrosamines.

Utilizing advanced cell culture models, including human-relevant cell types, to improve the predictivity of these assays.

The development and optimization of in vitro assays, such as the Ames test, for assessing the mutagenicity of N-nitrosamines are ongoing areas of research, highlighting the potential for similar advancements in transformation assays europa.eueuropeanpharmaceuticalreview.com.

Transgenic Animal Models

Transgenic animal models, particularly mice and rats, are valuable tools for studying the mechanisms of carcinogenesis and evaluating the mutagenic potential of compounds in vivo environment-agency.gov.ukfrontiersin.orgnih.gov. These models can be engineered to be more susceptible to carcinogens or to carry reporter genes that allow for the detection of mutations or other relevant biological events frontiersin.orgacs.org. Future research using transgenic animal models for NSAR could involve:

Utilizing transgenic rodent models, such as those carrying reporter genes for mutation detection (e.g., gpt delta rats acs.org), to assess the mutagenic potential of NSAR in specific target tissues.

Developing or employing transgenic models that mimic human metabolic pathways relevant to NSAR to better understand its bioactivation and detoxification in vivo.

Conducting long-term carcinogenicity studies in sensitive transgenic models to provide more robust data for risk assessment.

Studies using transgenic rodents have been valuable in analyzing tissue-specific mutations induced by other nitrosamines usp.orgacs.org. Applying similar approaches to NSAR would provide crucial insights into its carcinogenic mechanisms in vivo.

Comprehensive Characterization of Metabolic Pathways in Diverse Biological Systems

Understanding the metabolic fate of this compound in various biological systems is essential for assessing species-specific and individual differences in susceptibility to its carcinogenic effects. While the general principle of α-hydroxylation leading to reactive intermediates is accepted for nitrosamines, the specific enzymes involved in NSAR metabolism and the influence of factors like species, tissue type, and individual genetic variations require further investigation nih.govjove.com. Future research should aim to:

Identify the specific cytochrome P450 enzymes and other metabolic enzymes responsible for NSAR bioactivation and detoxification in human and relevant animal models nih.govjove.com.

Characterize the complete metabolic profile of NSAR, including the formation of both genotoxic and non-genotoxic metabolites, in different tissues and biological fluids.

Investigate how genetic polymorphisms in metabolic enzymes influence NSAR metabolism and individual susceptibility to its effects.

Research on the metabolism of other nitrosamines, such as NDMA and NDEA, has shown the involvement of specific CYP enzymes like CYP2E1 and CYP2A6, and similar studies are needed for NSAR nih.govoup.com. Comprehensive metabolic characterization is crucial for accurate physiologically based pharmacokinetic (PBPK) modeling and risk assessment.

Addressing Endogenous Nitrosation in Specific Human Exposure Scenarios (e.g., Drug-Nitrite Interactions)

Endogenous formation of N-nitroso compounds within the human body from the reaction of amines or amides with nitrite is a potential source of exposure dfg.deacs.orgnih.gov. While NSAR has been detected in human urine, suggesting endogenous formation, the extent and significance of this pathway in various human exposure scenarios remain to be fully addressed nih.govmdpi.comdfg.de. Future research should focus on:

Quantifying the contribution of endogenous nitrosation to the total human exposure burden of NSAR under different dietary and physiological conditions researchgate.netacs.orginchem.org.

Investigating specific scenarios that may enhance endogenous NSAR formation, such as interactions between nitrite and sarcosine-containing substances, including certain drugs or dietary components europeanpharmaceuticalreview.comacs.org.

Developing biomarkers of endogenous NSAR formation to better assess human exposure and risk dfg.de.

The potential for endogenous nitrosamine formation from drug substances containing secondary or tertiary amine groups and nitrite impurities is a recognized concern in the pharmaceutical industry, highlighting the importance of this research area for NSAR, which contains a secondary amine structure europeanpharmaceuticalreview.comresearchgate.netfrontiersin.org. Understanding these interactions is critical for a complete picture of human NSAR exposure and associated health risks.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate and sensitive detection of this compound (NSAR) is critical for monitoring exposure and understanding its presence in complex matrices. Historically, NSAR determination primarily relied on gas chromatography coupled with a thermal energy analyzer (GC-TEA), often requiring extensive sample cleanup and derivatization steps psu.eduresearchgate.netrsc.org. While GC-TEA offered a means of detection, it was sometimes limited in selectivity psu.edu.

Recent advancements have shifted towards Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for NSAR analysis, particularly in challenging matrices like tobacco psu.eduresearchgate.netrsc.org. A notable LC-MS/MS method utilizing Supported Liquid-Liquid (SL-L) extraction and an isotope-labeled internal standard (this compound-d3) has demonstrated improved confidence, accuracy, and robustness compared to earlier methods psu.eduresearchgate.netrsc.org. This method simplifies the extraction and cleanup process, eliminating the need for derivatization psu.eduresearchgate.netrsc.org. It has shown good linearity over a wide concentration range and acceptable limits of detection (LOD) and quantification (LOQ) in tobacco and smokeless tobacco products psu.eduresearchgate.netrsc.org. For instance, in dry snuff reference tobacco 1S2, the method yielded an average NSAR concentration of 550.5 ± 43.7 ng/g, with an LOD of 27.3 ng/g and an LOQ of 91.0 ng/g psu.eduresearchgate.netrsc.org. The precision of this method was reported with a relative standard deviation of 7.94% for 1S2 samples psu.eduresearchgate.netrsc.org.

Despite these advancements, the development of novel analytical techniques for enhanced sensitivity and specificity remains a key area for future research. Challenges include achieving ultra-low detection limits required to comply with stringent regulatory acceptable intake limits, which can be in the nanogram per day range ijpsjournal.com. Matrix complexity in various sample types, such as food, biological fluids, and pharmaceuticals, can also lead to interference, necessitating sophisticated sample preparation techniques ijpsjournal.com.

Further research is needed to explore and refine techniques like LC-High-Resolution Mass Spectrometry (LC-HRMS) and advanced GC-MS/MS approaches, which offer potential for greater specificity and lower detection limits ijpsjournal.com. The application of novel stationary phases in chromatography, such as Hydrophilic Interaction Liquid Chromatography (HILIC), has been explored for separating polar compounds like NSAR, which can be challenging on conventional reversed-phase columns coresta.org.

An important consideration for NSAR analysis is the existence of E- and Z-stereoisomers due to restricted rotation around the nitroso group's partial double bond coresta.org. These isomers can have different responses in ESI-MS/MS, potentially biasing quantification if not accounted for coresta.orgresearchgate.net. Future analytical method development should address the stereospecific response of NSAR isomers, potentially through chromatographic separation of isomers or by adjusting calibration strategies based on the isomer ratio in real samples coresta.orgresearchgate.net.

The table below summarizes performance data for a validated LC-MS/MS method for NSAR analysis in tobacco products.

| Matrix | Linearity (R²) | Concentration Range (ng/mL) | LOD (ng/g) | LOQ (ng/g) | Precision (% RSD, n=100) | Measured NSAR (ng/g) |

| KY 3R4F (Cigarette) | ≥ 0.999 | 3–2000 | 27.3 | 91.0 | - | Not detected |

| 2S3 (Moist Snuff) | ≥ 0.999 | 3–2000 | 27.3 | 91.0 | - | Low amount |

| 1S2 (Dry Snuff) | ≥ 0.999 | 3–2000 | 27.3 | 91.0 | 7.94 | 550.5 ± 43.7 |

Mechanistic Studies on Organotropism and Species Specificity

This compound, like many N-nitroso compounds, exhibits organ-specific carcinogenic effects in experimental animals nih.govresearchgate.netunito.itscienceasia.orgnih.gov. Studies have shown that NSAR can induce tumors in specific tissues depending on the species and route of administration nih.gov. For instance, dietary exposure to NSAR has been linked to nasal cavity tumors in mice, while administration via drinking water has induced esophageal tumors in rats nih.gov. Intraperitoneal injection in newborn mice has resulted in liver cancer nih.gov. This organotropism is a complex phenomenon that is not yet fully understood.

One proposed explanation for organotropism is the differential metabolic activation of N-nitroso compounds across various organs and species unito.itnih.govacs.orgiarc.fr. Most N-nitrosamines require metabolic activation, often catalyzed by cytochrome P450 enzymes, to form reactive intermediates that can interact with DNA and initiate carcinogenesis researchgate.netunito.itscienceasia.orgnih.govacs.org. Differences in the expression levels and activity of these metabolic enzymes in different tissues and between species could influence the formation of the ultimate carcinogenic forms of NSAR in specific locations unito.itnih.govacs.org.

While the general principle of metabolic activation via α-hydroxylation is established for many nitrosamines, the specific metabolic pathways and the resulting reactive intermediates for NSAR in different target organs and species require further detailed investigation acs.org. Research into the enzymes involved in NSAR metabolism in tissues like the nasal cavity, esophagus, and liver across different species (e.g., mice, rats) is crucial to elucidate the mechanisms underlying its organotropism nih.govunito.itnih.govacs.org.

Species specificity in the carcinogenic effects of N-nitroso compounds is also well-documented unito.itscienceasia.orgnih.gov. The observation that NSAR induces different tumor types in mice and rats highlights the importance of understanding these species-specific responses nih.gov. This could be attributed to variations in metabolic pathways, DNA repair mechanisms, or the presence of specific receptor molecules in different species unito.itacs.org.

Future research should focus on detailed mechanistic studies to:

Identify the specific enzymes responsible for NSAR metabolism in target organs of different species.

Characterize the reactive intermediates formed during NSAR metabolism in these tissues.

Investigate the interaction of these intermediates with DNA and the formation of specific DNA adducts in an organ- and species-specific manner.

Compare DNA repair capacities for NSAR-induced DNA damage in susceptible versus resistant tissues and species.

Explore the potential role of other factors, such as cellular uptake, transport, and excretion of NSAR and its metabolites, in determining organotropism and species specificity.

Studies involving the co-administration of NSAR with other substances, such as ethanol, have shown shifts in organotropism, suggesting that external factors can influence the target sites of NSAR-induced tumors nih.gov. In rats, the combined administration of this compound ethyl ester with ethanol altered the relative incidence of esophageal and forestomach tumors nih.gov. Further research is needed to understand the mechanisms behind these interactions and their impact on NSAR's organotropism.

Understanding the detailed mechanisms of organotropism and species specificity is vital for extrapolating findings from animal studies to potential human risk and for developing strategies to mitigate exposure and health effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Nitrososarcosine in complex biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used, with sample preparation involving homogenization (e.g., 2 g tobacco sample), solvent extraction, and purification steps. Method validation should include parameters like limit of detection (LOD), limit of quantification (LOQ), precision, and recovery rates .

- Key Considerations : Matrix effects (e.g., interference from nitrites or amines) require matrix-matched calibration standards. For tobacco, solid-phase extraction (SPE) is critical to isolate NSAR from co-eluting compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protection : Use respiratory protection (N95 masks), nitrile gloves, and lab coats to avoid inhalation or dermal contact. Conduct experiments in fume hoods with adequate ventilation .

- Spill Management : Contain spills using absorbent materials, avoid water jets, and dispose of contaminated materials in sealed containers labeled for hazardous waste. Decontaminate surfaces with ethanol or sodium bicarbonate solutions .

- Storage : Store in airtight containers at temperatures below -10°C to prevent degradation. Ensure compatibility with storage materials (e.g., avoid reactive metals) .

Q. What evidence supports the classification of this compound as a carcinogen?

- Experimental Data : Oral administration in rats induced esophageal carcinomas, while intraperitoneal injection in mice caused liver-cell carcinomas. Nasal cavity tumors were also observed in mice .

- Regulatory Classification : The International Agency for Research on Cancer (IARC) classifies NSAR as Group 2B ("possibly carcinogenic to humans") due to sufficient evidence in animals but limited human data .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity classifications of this compound across studies?

- Case Analysis : Earlier safety data sheets (SDS) stating NSAR is "not classified as carcinogenic" conflict with IARC evaluations . This discrepancy may arise from differences in exposure routes (oral vs. intraperitoneal) or dosage thresholds.

- Recommendations : Conduct dose-response studies using standardized protocols (e.g., OECD Guidelines) to clarify thresholds for carcinogenic effects. Cross-reference metabolic activation pathways (e.g., cytochrome P450 interactions) to explain tissue-specific toxicity .

Q. What strategies mitigate this compound formation in processed foods without compromising preservation?

- Precursor Control : Reduce nitrite additives and monitor sarcosine (a precursor) levels in meat products. Substitute nitrites with plant-derived antioxidants (e.g., rosemary extract) to inhibit nitrosation .

- Analytical Monitoring : Implement real-time LC-MS/MS screening during production to detect NSAR formation early. Correlate nitrite residuals with NSAR concentrations to optimize processing conditions .

Q. How do mechanistic studies differentiate this compound's carcinogenic effects across tissues?

- Tissue-Specific Models :

- Esophageal Carcinogenesis : Use rat organotypic cultures to study DNA alkylation (e.g., O⁶-methylguanine adducts) and apoptosis resistance .

- Hepatocarcinogenesis : Employ transgenic mice (e.g., p53-deficient) to assess NSAR's role in oxidative stress and hepatocellular proliferation .

Q. What experimental designs are optimal for studying this compound's synergism with co-carcinogens?

- Co-Exposure Models :

- In Vitro : Treat human epithelial cells with NSAR and nitrosamines (e.g., NDMA) to measure synergistic DNA damage via comet assays .

- In Vivo : Administer NSAR with alcohol (a known esophageal co-carcinogen) in rats and monitor tumor incidence via histopathology .

Q. How does this compound's stability impact sample preparation in environmental studies?

- Degradation Factors : NSAR is photolabile and degrades under UV light. Store samples in amber vials and add stabilizers (e.g., ascorbic acid) during collection .

- Extraction Efficiency : Optimize pH during SPE (e.g., pH 3–4 for cation exchange) to enhance recovery from water or soil matrices. Validate with isotopically labeled NSAR (e.g., ¹⁵N-NSAR) as an internal standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.